molecular formula C11H13ClO3 B166268 Methyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 23844-56-6

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No. B166268
CAS RN: 23844-56-6
M. Wt: 228.67 g/mol
InChI Key: YWGAULPFWIQKRB-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a chemical compound with the linear formula C11H13ClO3 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate, which can be used as a root retarder, has been reported . This method involves using L-ethyl lactate as a raw material to perform sulfonation with p-toluenesulfonyl chloride to obtain a corresponding sulfonyl ester compound. The sulfonyl ester compound then undergoes etherification with 4-chloro-o-cresol to obtain a corresponding aromatic ether ester compound. Finally, the ether ester compound undergoes ester exchange with n-octanol to obtain octyl ®-2-(4-chloro-2-methylphenoxy) propionate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is represented by the linear formula C11H13ClO3 .


Physical And Chemical Properties Analysis

“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a solid substance . Its molecular weight is 228.67 g/mol.

properties

IUPAC Name

methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGAULPFWIQKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863023
Record name Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863023
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

CAS RN

2786-19-8, 23844-56-6
Record name Mecoprop-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPP ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mecoprop methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 23844-56-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECOPROP-METHYL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of Mecoprop methyl ester?

A1: Mecoprop methyl ester, also known as Mecoprop-methyl or MCPP ester, is primarily recognized for its herbicidal properties. [, ] It is commonly employed in both household and agricultural settings to control unwanted plant growth. [, ]

Q2: How is Mecoprop methyl ester detected and quantified in environmental samples?

A2: Researchers have developed highly sensitive methods for detecting and quantifying trace amounts of Mecoprop methyl ester in complex matrices like soil leachate. Gas chromatography coupled with electron-capture detection (GC-ECD) is a preferred technique due to its high sensitivity and ability to measure low concentrations (less than 1 µg/L) without extensive sample cleanup. [] Derivatization techniques, particularly using 2,2,2-trifluoroethanol (TFE), are crucial for enhancing the sensitivity of GC-ECD analysis. []

Q3: How does the chirality of Mecoprop methyl ester influence its degradation?

A3: Mecoprop methyl ester exists as two enantiomers, each exhibiting different susceptibility to degradation pathways. [] Studies employing enantiomer and stable isotope analyses reveal that enzymatic hydrolysis by lipases from microorganisms like Pseudomonas fluorescens and Candida rugosa demonstrates enantioselectivity. [] This implies that one enantiomer is preferentially degraded over the other, leading to enantiomeric enrichment in the remaining compound. [] This chiral selectivity highlights the importance of considering enantiomeric fate in environmental risk assessments.

Q4: Can the degradation of Mecoprop methyl ester be predicted using mathematical models?

A4: Yes, the degradation of Mecoprop methyl ester, particularly its enantioselective enzymatic hydrolysis, can be effectively described using the Rayleigh equation. [] This equation, commonly used to model isotope fractionation, has been successfully applied to depict the relationship between enantiomeric enrichment and the extent of Mecoprop methyl ester conversion during degradation. [] This approach offers valuable insights into degradation kinetics and aids in predicting the environmental fate of this herbicide.

Q5: Has the absolute configuration of Mecoprop methyl ester been determined?

A5: Yes, the absolute configuration of (+)-Mecoprop methyl ester, specifically (+)-methyl 2-(4-chloro-2-methylphenoxy)propanoate, has been unambiguously determined as (+)-(R) using vibrational circular dichroism (VCD) spectroscopy combined with ab initio calculations. [] This approach involved comparing experimental VCD spectra of the ester with theoretically predicted spectra for different conformers of (R)-Mecoprop methyl ester, confirming its absolute configuration. []

Q6: Are there efficient synthetic routes for Mecoprop methyl ester production?

A6: Researchers have developed a streamlined synthesis of Mecoprop methyl ester using solid-liquid phase transfer catalysis (S-L PTC). [] This method employs potassium carbonate (K₂CO₃) as a mild base and toluene as the solvent, achieving high conversion (95%) and 100% selectivity for the desired ester at 100°C. [] This synthetic strategy offers a practical and efficient route for Mecoprop methyl ester production.

Q7: Have kinetic models been developed for Mecoprop methyl ester synthesis?

A7: Yes, a novel kinetic model has been proposed specifically for the S-L PTC synthesis of Mecoprop methyl ester. [] This model accounts for the presence of a liquid product (the ester) and two solid co-products in the reaction mixture. [] Such models are invaluable for understanding reaction kinetics, optimizing reaction conditions, and scaling up production processes.

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